

(4-Formyl-2-methoxyphenoxy)acetic acid CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Formyl-2-methoxyphenoxy)acetic acid

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In-Depth Technical Guide: (4-Formyl-2-methoxyphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Formyl-2-methoxyphenoxy)acetic acid**, a key organic compound with applications in synthetic chemistry and potential for drug discovery. This document details its chemical identifiers, physical and chemical properties, synthesis protocols, and spectral characterization data.

Core Identifiers and Properties

(4-Formyl-2-methoxyphenoxy)acetic acid, a derivative of phenoxyacetic acid, is a solid organic compound. Its core structure features a methoxy and a formyl group attached to the phenoxy ring, contributing to its specific reactivity and potential biological activity.

Identifier	Value	Reference
CAS Number	1660-19-1	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₅	[1]
Molecular Weight	210.18 g/mol	[1]
IUPAC Name	2-(4-formyl-2-methoxyphenoxy)acetic acid	
SMILES	<chem>COC1=C(C=CC(=C1)C=O)OC(=O)O</chem>	[1]
InChI	InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)	[2]
InChIKey	GRMPBSIGDVNLKQ-UHFFFAOYSA-N	[2]

Table 1: Chemical Identifiers for **(4-Formyl-2-methoxyphenoxy)acetic acid**

Property	Value
Appearance	Solid
Storage Temperature	10°C - 25°C
Predicted XlogP	0.4

Table 2: Physicochemical Properties of **(4-Formyl-2-methoxyphenoxy)acetic acid**

Synthesis of (4-Formyl-2-methoxyphenoxy)acetic acid

The synthesis of **(4-Formyl-2-methoxyphenoxy)acetic acid** can be achieved through the Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the deprotonation of a phenol followed by nucleophilic substitution with an alkyl halide.

Experimental Protocol

A general and efficient method for the synthesis of **(4-Formyl-2-methoxyphenoxy)acetic acid** involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with an acetate source in the presence of a base.

Materials:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Methyl bromoacetate
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated potassium chloride (KCl) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A mixture of vanillin (10 mmol), methyl bromoacetate (13 mmol), and potassium carbonate (20 mmol) in freshly distilled dimethylformamide (50 mL) is heated at 80 °C.
- The reaction progress is monitored by thin-layer chromatography.
- After completion of the reaction, the solvent is removed under vacuum.
- The reaction mixture is then dissolved in 10 mL of ethyl acetate and washed with a saturated potassium chloride solution (3 x 10 mL).
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

- The crude product is then purified by column chromatography or recrystallization to afford pure **(4-Formyl-2-methoxyphenoxy)acetic acid**.

A similar reported synthesis for an isomeric compound, 2-(2-Formyl-4-methoxyphenoxy)acetic acid, yielded a white solid with a melting point of 149-151 °C and a yield of 79%.[\[3\]](#)

Spectroscopic Data

While specific spectral data for **(4-Formyl-2-methoxyphenoxy)acetic acid** is not readily available in the searched literature, data for its methyl ester derivative provides valuable insight into the expected spectral characteristics.

Data Type	Description
¹ H NMR (DMSO-d ₆ , 800 MHz) of 2-(2-Formyl-4-methoxyphenoxy)acetic acid (Isomer)	δ (ppm): 3.76 (s, 3H), 4.82 (s, 2H), 7.15 (d, J=9.1 Hz, 1H), 7.18 (d, J=... Hz, 1H) [3]
¹³ C NMR of 2-(4-formyl-2-methoxy-phenoxy)acetic acid methyl ester	Data available, requires access to spectral database. [4]
FTIR of 2-(4-formyl-2-methoxy-phenoxy)acetic acid methyl ester	Data available, requires access to spectral database. [5]
Mass Spectrometry (GC-MS) of 2-(4-formyl-2-methoxy-phenoxy)acetic acid methyl ester	Molecular Weight: 224.21 g/mol . Data available, requires access to spectral database. [6]

Table 3: Spectroscopic Data for **(4-Formyl-2-methoxyphenoxy)acetic acid** and its Methyl Ester

Potential Applications in Research and Drug Development

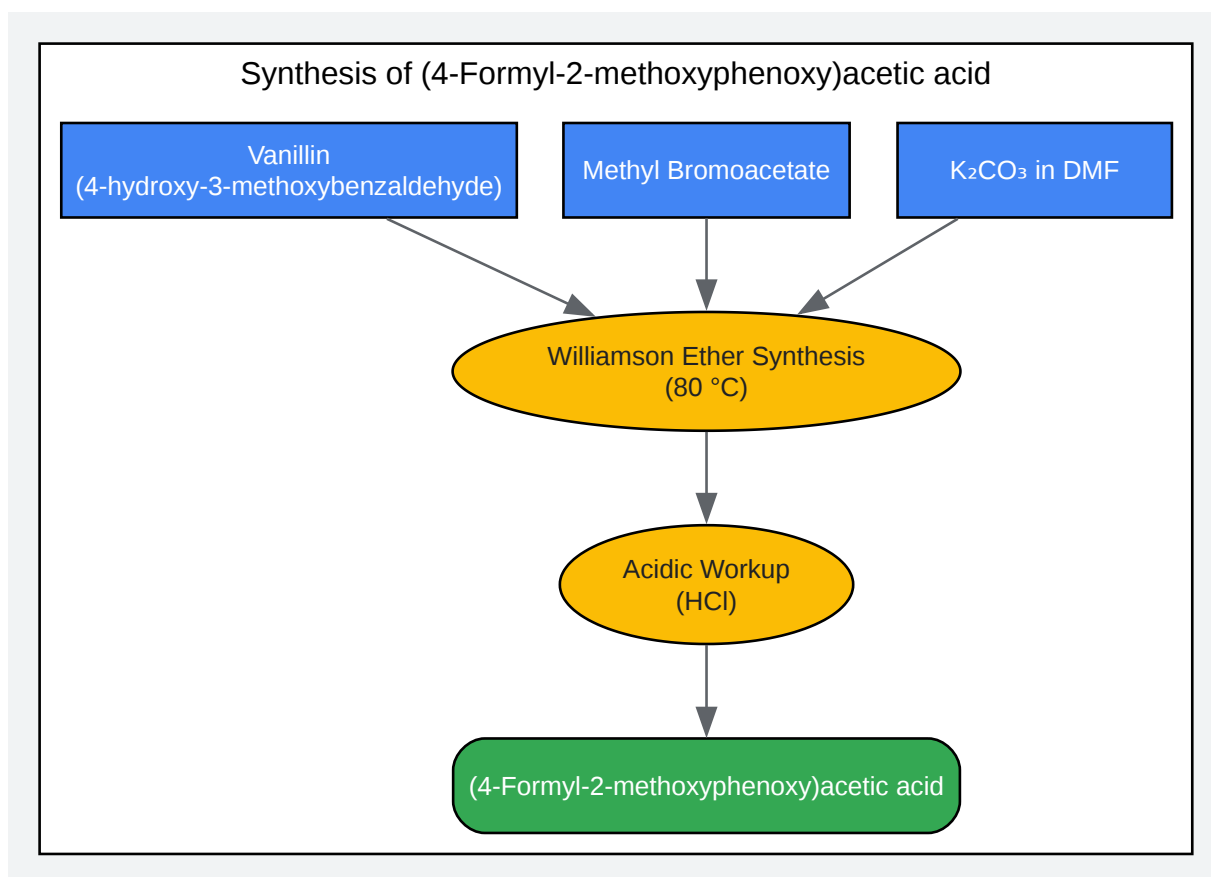
Phenoxyacetic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This class of compounds has been investigated for various therapeutic applications, including:

- **Antibacterial and Anthelmintic Agents:** Phenoxyacetic acid compounds have demonstrated activity against bacteria and helminths.[1] The proposed mechanism involves interaction with the cell membrane, leading to mitochondrial dysfunction and subsequent cell death.[1]
- **Herbicidal Activity:** Certain phenoxyacetic acid derivatives are known to possess herbicidal properties.[7][8]
- **Anti-inflammatory Agents:** Research into phenoxyacetic acid analogs has revealed their potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This suggests a potential application in the development of novel anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

The presence of the formyl and methoxy functional groups on the aromatic ring of **(4-Formyl-2-methoxyphenoxy)acetic acid** provides a scaffold for further chemical modification to explore and optimize these biological activities. It serves as a valuable starting material for the synthesis of more complex molecules, such as β -lactams.[9]

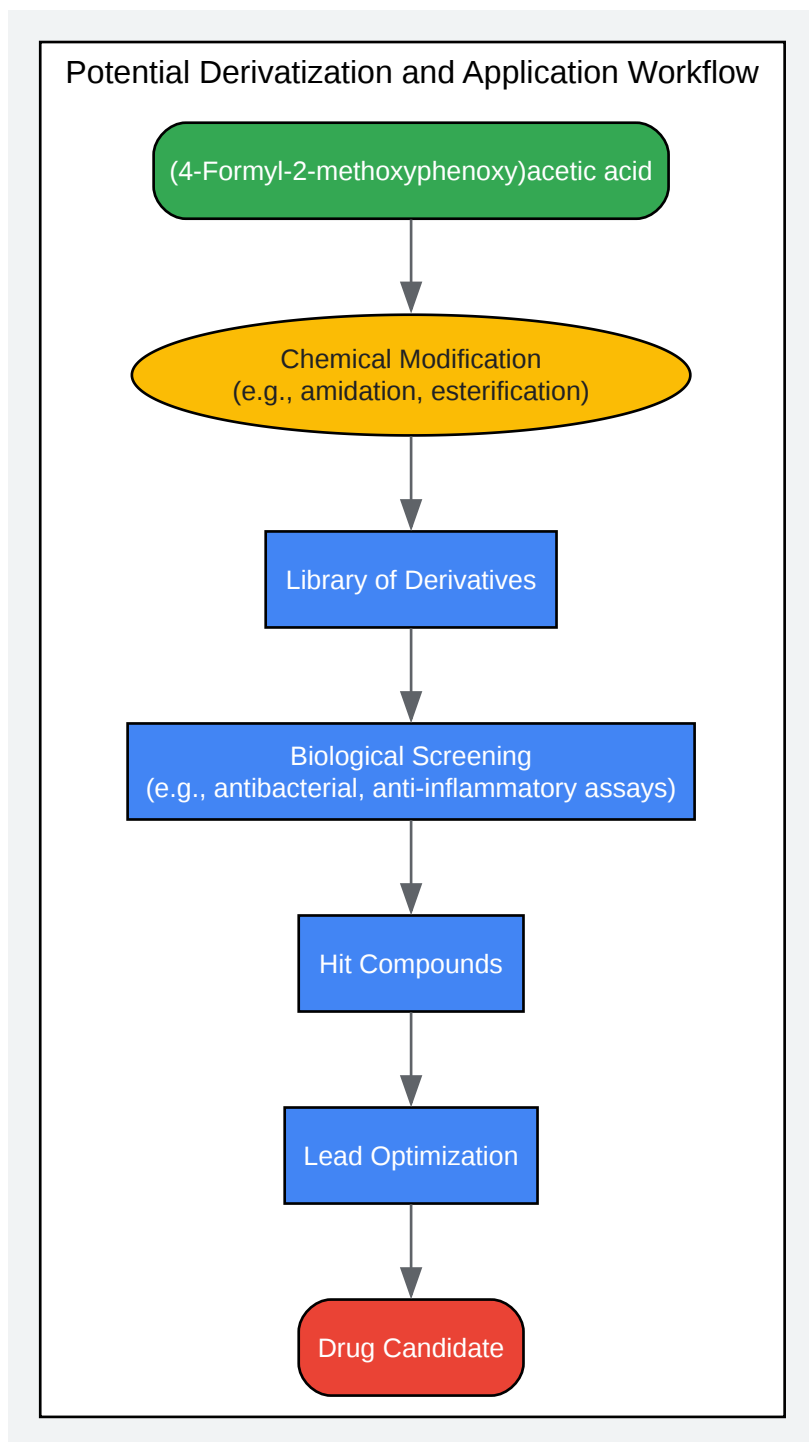
Experimental and Logical Workflow Diagrams

To facilitate understanding of the synthesis and potential derivatization of **(4-Formyl-2-methoxyphenoxy)acetic acid**, the following workflows are provided in the DOT language for Graphviz.



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Caption: Synthetic pathway for **(4-Formyl-2-methoxyphenoxy)acetic acid**.



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Caption: Workflow for drug discovery from the title compound.

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References

- 1. (4-Formyl-2-methoxyphenoxy)acetic acid | 1660-19-1 | FF70846 [biosynth.com]
- 2. PubChemLite - 2-(4-formyl-2-methoxyphenoxy)acetic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(4-Formyl-2-methoxyphenoxy)acetic acid CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b158173#4-formyl-2-methoxyphenoxy-acetic-acid-cas-number-and-identifiers\]](https://www.benchchem.com/product/b158173#4-formyl-2-methoxyphenoxy-acetic-acid-cas-number-and-identifiers)

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